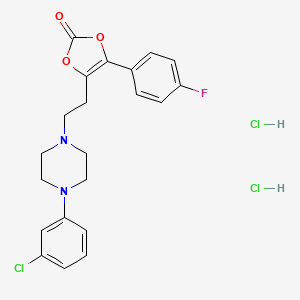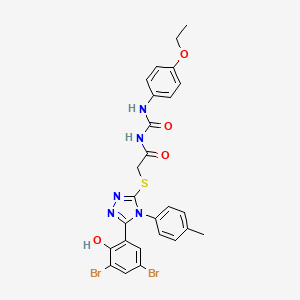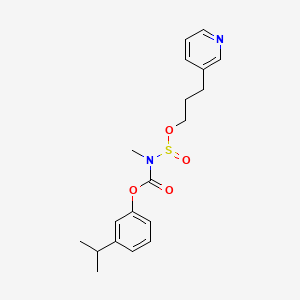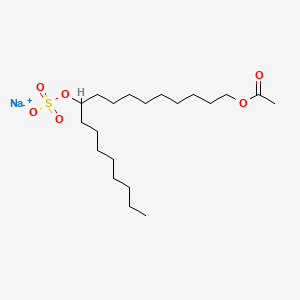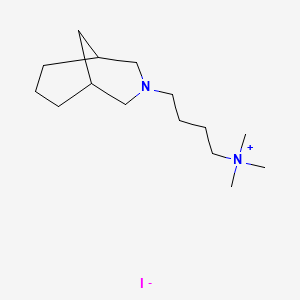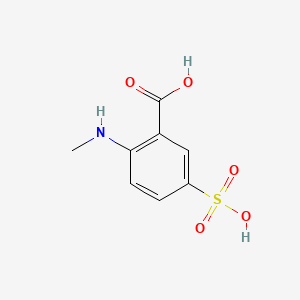
2-(Methylamino)-5-sulphobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-5-sulfobenzoic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a methylamino group and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-5-sulfobenzoic acid typically involves the nitration of methylbenzoic acid, followed by reduction and sulfonation The nitration step introduces a nitro group into the benzene ring, which is then reduced to an amino group
Nitration: Methylbenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid or catalytic hydrogenation.
Sulfonation: The amino group is then sulfonated using fuming sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of 2-(methylamino)-5-sulfobenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-5-sulfobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-(methylamino)-5-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the manufacture of specialty chemicals, surfactants, and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-(methylamino)-5-sulfobenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The methylamino group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(methylamino)-benzoic acid: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
5-sulfobenzoic acid: Lacks the methylamino group, affecting its biological activity and applications.
2-amino-5-sulfobenzoic acid: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
2-(methylamino)-5-sulfobenzoic acid is unique due to the presence of both the methylamino and sulfonic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
89-42-9 |
|---|---|
Molecular Formula |
C8H9NO5S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-(methylamino)-5-sulfobenzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-9-7-3-2-5(15(12,13)14)4-6(7)8(10)11/h2-4,9H,1H3,(H,10,11)(H,12,13,14) |
InChI Key |
JWNYMRVWULNVDD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)


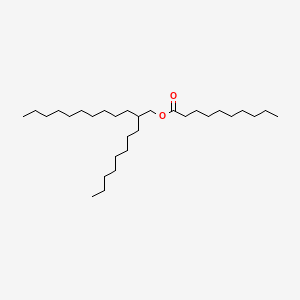

![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)
